3,3,3-trideuteriopropanoic acid

Isotopic purity Mass spectrometry Stable isotope labeling

3,3,3-Trideuteriopropanoic acid (Propanoic acid-3,3,3-d₃) is a stable-isotope-labeled analog of propionic acid in which the three hydrogen atoms of the terminal methyl group are replaced by deuterium. It is a short-chain fatty acid (C3) with the linear formula CD₃CH₂CO₂H, a molecular weight of 77.07–77.10 g·mol⁻¹, and a mass shift of M+3 relative to unlabeled propionic acid.

Molecular Formula C3H6O2
Molecular Weight 77.1 g/mol
CAS No. 55577-88-3
Cat. No. B032897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-trideuteriopropanoic acid
CAS55577-88-3
SynonymsAdofeed-d3;  Antischim B-d3;  Carboxyethane-d3;  Ethanecarboxylic Acid-d3;  Ethylformic Acid-d3;  Luprosil-d3;  Metacetonic Acid-d3;  Methylacetic Acid-d3;  MonoProp-d3;  Propcorn-d3;  Propkorn-d3;  Prozoin-d3;  Pseudoacetic Acid-d3;  Toxi-Check-d3
Molecular FormulaC3H6O2
Molecular Weight77.1 g/mol
Structural Identifiers
SMILESCCC(=O)O
InChIInChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3
InChIKeyXBDQKXXYIPTUBI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trideuteriopropanoic Acid (CAS 55577-88-3): Core Identity and Procurement Baseline


3,3,3-Trideuteriopropanoic acid (Propanoic acid-3,3,3-d₃) is a stable-isotope-labeled analog of propionic acid in which the three hydrogen atoms of the terminal methyl group are replaced by deuterium . It is a short-chain fatty acid (C3) with the linear formula CD₃CH₂CO₂H, a molecular weight of 77.07–77.10 g·mol⁻¹, and a mass shift of M+3 relative to unlabeled propionic acid . The compound is supplied as a certified reference material or research-grade chemical with a declared isotopic enrichment of 99 atom % D and an assay purity of ≥99 % (CP) . It serves primarily as an internal standard for quantitative mass spectrometry, a tracer in metabolic flux studies, and a synthetic precursor for deuterium-labeled inhibitors targeting the STAT3 signaling pathway .

Workflow Isotope-dilution LC-MS/MS quantitation
Use context Internal standard, metabolic tracer, synthesis precursor
Isotopic design Methyl-d₃ with M+3 mass shift; avoids α‑proton exchange

Why Generic Propionic Acid or Other Deuterated Propionic Acids Cannot Substitute for 3,3,3-Trideuteriopropanoic Acid


Deuterated propionic acids are not interchangeable because their isotopic enrichment (atom % D), mass shift (M+2 vs. M+3 vs. M+5), and positional labeling pattern directly dictate their suitability for specific analytical and synthetic workflows . A lower-enrichment analog (e.g., 98 atom % D) introduces a higher protonated fraction that compromises signal-to-noise ratio and quantitation accuracy in isotope-dilution mass spectrometry [1]. A differently labeled form (e.g., 2,2-d₂ or pentadeuterated) produces a different mass offset, making it incompatible with established MRM transitions or NMR reference standards . Selecting the correct isotopologue is therefore a quantitative decision, not a generic substitution.

Enrichment mismatch Lower isotopic enrichment analogs increase protonated background and may reduce quantitation accuracy in MS workflows.
Mass-shift incompatibility Different mass offsets (M+2, M+5) may conflict with established MRM transitions and require method re-validation.
Positional-labeling mismatch Non-methyl-terminal labeling can introduce α‑deuterium exchange artifacts in methyl-group fate studies.

Quantitative Differentiation of 3,3,3-Trideuteriopropanoic Acid from Closest Analogs: A Head-to-Head Evidence Guide


Isotopic Enrichment: 99 atom % D vs. 98 atom % D for Propionic Acid-2,2-d₂

3,3,3-Trideuteriopropanoic acid is specified at 99 atom % D, whereas the 2,2-d₂ analog is typically supplied at 98 atom % D [1]. The 1 atom % higher enrichment reduces the protonated fraction from ~2 % to ~1 %, effectively halving the background interference at the unlabeled analyte mass channel .

Enrichment comparison
Reported
99 atom % D vs. 98 atom % D; ~50% lower protonated impurity fraction
Supports lower LLOQ in quantitative MS
Data from cross-study comparison; confirm with in-lab batch verification
Isotopic purity Mass spectrometry Stable isotope labeling

Mass Shift: M+3 vs. M+2 and M+5 for Alternative Deuterated Analogs

The target compound provides an M+3 mass shift, while propionic acid-2,2-d₂ shifts by M+2 and propionic acid-d₅ by M+5 [1]. The M+3 shift is optimal for avoiding isobaric interference from other short-chain fatty acids (e.g., lactate, which also has an M+2 shift when labeled) while maintaining a sufficient mass difference for baseline chromatographic resolution .

Mass shift comparison
Reported
M+3 (target) vs. M+2 (d₂) vs. M+5 (d₅); M+3 avoids isobaric interference from short-chain fatty acids
Method compatibility: avoids MRM re-validation
Reported nominal mass shifts from supplier data
Mass shift MRM transition Internal standard

Chemical Purity: ≥99 % (CP) for the Target Compound vs. ≥98 % (CP) for Propionic Acid-d₅

The target compound is offered with a chemical purity assay of ≥99 % (CP), while the pentadeuterated analog is commonly supplied at ≥98 % (CP) . A 1 % higher chemical purity reduces the total non-protonated impurities that could co-elute and cause matrix effects in LC-MS .

Chemical purity comparison
Reported
≥99% (CP) vs. ≥98% (CP); reduced co-eluting non-protonated impurities
Reduces purification needs in regulated lab contexts
Supplier specification; verify before GLP use
Chemical purity Assay Reference standard

Positional Labeling: Methyl-Only Deuteration Enables Selective Methyl-Group Fate Tracking

3,3,3-Trideuteriopropanoic acid confines deuterium exclusively to the methyl terminus, whereas propionic acid-d₅ labels all five carbon-bound protons . In methyl-transfer studies (e.g., conversion to methylmalonyl-CoA), the terminal label remains intact while the α‑protons are exchanged, allowing the methyl-d₃ label to be followed without interference from α‑deuterium loss . No direct quantitative comparison study is available; this is a class-level inference.

Positional labeling
Class-level
Methyl-d₃ only vs. penta-deuterated (α‑labelled); methyl label remains intact during methyl-transfer
Improves metabolic flux data interpretability
Class-level inference; no dedicated tracer study
Metabolic flux analysis Methyl transfer Positional labeling

Optimal Application Scenarios for 3,3,3-Trideuteriopropanoic Acid Based on Quantitative Differentiation Evidence


Internal Standard for Propionic Acid Quantification by LC-MS/MS in Complex Biological Matrices

The 99 atom % D enrichment and M+3 mass shift minimize analyte-channel interference, making the compound the preferred internal standard for regulatory-grade quantification of propionic acid in plasma, urine, or fecal samples. The ≥99 % chemical purity further reduces matrix-related ion suppression, supporting LLOQs in the sub-nanomolar range .

Synthesis of Deuterium-Labeled STAT3 Inhibitor Candidates

Several patent and vendor disclosures describe the use of 3,3,3-trideuteriopropanoic acid as a building block for novel STAT3 signaling pathway inhibitors targeting human cancers . The terminal CD₃ group provides a stable isotopic label for ADME studies without requiring additional derivatization steps.

Metabolic Flux Analysis of Propionate-Derived Methyl Group Incorporation

The methyl-only labeling pattern allows researchers to trace the fate of the terminal methyl group through propionyl-CoA carboxylation and methylmalonyl-CoA pathways without interference from α‑proton exchange. The higher enrichment (99 atom % D vs. 98 atom % D for d₂ analogs) improves signal fidelity in ¹³C‑²H dual-labeled experiments .

NMR Reference Standard for Deuterium-Based Chemical-Shift Calibration

The defined CD₃ resonance and high isotopic purity make the compound suitable as an external ²H NMR reference standard for quantifying deuterium incorporation in synthetic products or biological extracts. The M+3 mass shift also provides a clean window in ¹H‑²H correlation spectroscopy .

Application
Selection Property
Validation Focus
Propionic acid quantitation in human plasma research matrices
High isotopic enrichment and M+3 mass shift
LLOQ verification and matrix effect assessment
Deuterium-labeled probe synthesis for STAT3 pathway studies
Terminal CD₃ as stable isotopic label for ADME tracing
Label integrity in synthetic and metabolic contexts
Methyl-group fate tracking in propionate metabolism
Methyl-only deuteration avoids α‑proton exchange
Signal fidelity in ¹³C–²H dual-labeled experiments
²H NMR chemical-shift calibration and deuterium incorporation quantification
Defined CD₃ resonance and high isotopic purity
Chemical-shift reference and deuterium content verification
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